Cas no 1346602-65-0 (rac Felodipine-d8)

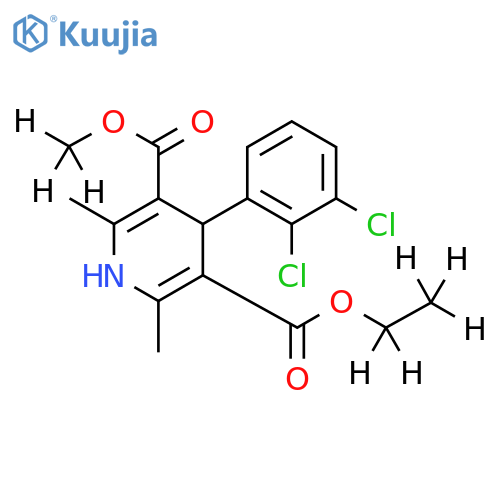

rac Felodipine-d8 structure

商品名:rac Felodipine-d8

CAS番号:1346602-65-0

MF:C18H19Cl2NO4

メガワット:384.253763437271

CID:4552469

rac Felodipine-d8 化学的及び物理的性質

名前と識別子

-

- rac Felodipine-d8

-

- インチ: 1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3

- InChIKey: RZTAMFZIAATZDJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(NC(C)=C(C(=O)OC([H])([H])[H])C1C1C=CC=C(Cl)C=1Cl)C)(=O)OC([H])([H])C([H])([H])[H]

rac Felodipine-d8 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0202062-10mg |

Felodipine-d8 |

1346602-65-0 | 10mg |

$0.0 | 2022-04-27 | ||

| TRC | F232378-25mg |

rac Felodipine-d8 |

1346602-65-0 | 25mg |

$ 7600.00 | 2023-09-07 | ||

| TRC | F232378-10mg |

rac Felodipine-d8 |

1346602-65-0 | 10mg |

$2738.00 | 2023-05-18 |

rac Felodipine-d8 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1346602-65-0 (rac Felodipine-d8) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 55290-64-7(Dimethipin)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量